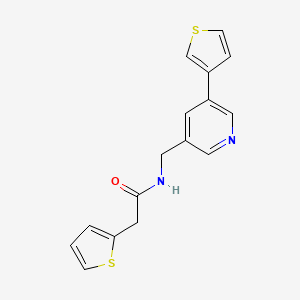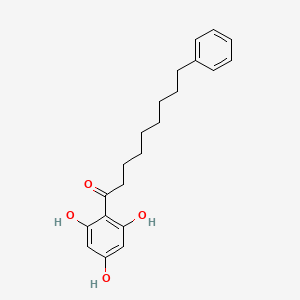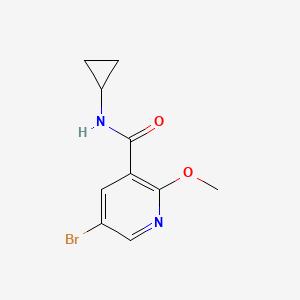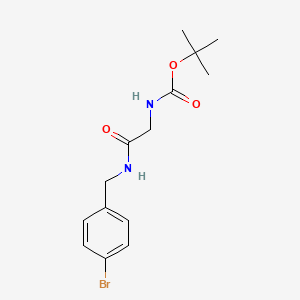![molecular formula C25H21N3 B2750672 8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-73-1](/img/structure/B2750672.png)
8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It’s a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . Benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Aplicaciones Científicas De Investigación
Antioxidant Activity
Quinoline derivatives, including the compound , have been investigated for their antioxidant properties. In a recent study , novel quinoline derivatives were synthesized based on 6-amino-substituted quinoline. The antioxidant activity of these compounds was assessed using the p-nitroso-N,N-dimethylaniline (PNDMA) assay. The results revealed pronounced antioxidant activity, which strongly depends on the structural features of the compounds. Understanding their antioxidant potential is crucial, as oxidative damage plays a role in various diseases.
Fluorescence Probes and Sensors
Quinoline derivatives have a well-established history as fluorescence probes and sensors . Researchers have utilized them for various applications, including bioimaging, environmental monitoring, and chemical sensing. The compound’s photophysical properties, such as UV-Vis absorption and fluorescence maxima, make it suitable for fluorescence-based studies. Additionally, the measurement of quantum yields provides valuable information regarding their potential as fluorescence probes.
Drug Design and Pharmacological Activity
Quinoline derivatives play a significant role in drug design and pharmaceutics . Their anti-microbial, anti-inflammatory, anti-cancer, and anticonvulsant properties have been explored . Investigating the compound’s specific pharmacological effects and potential therapeutic applications is essential for advancing drug discovery.
Photovoltaic Cells
Quinoline derivatives have found applications in photovoltaic cells . Researchers have explored their use in third-generation solar cells, including polymer solar cells and dye-sensitized solar cells. Understanding their architecture, design, and performance in energy conversion is crucial for sustainable energy technologies.
Natural Product Synthesis
Quinoline derivatives are valuable building blocks for synthesizing natural products . Their unique structural features allow for diverse modifications, making them useful in the synthesis of bioactive compounds.
Lewis Acid-Catalyzed Synthesis
The Lewis acid-catalyzed synthesis of quinoline derivatives has been investigated . Understanding the synthetic routes and reaction conditions is essential for efficient production.
Mecanismo De Acción
Mode of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known pharmacological activities of pyrazole derivatives, it is plausible that this compound may have significant effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
8-ethyl-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-11-14-23-21(15-18)25-22(16-26-23)24(19-7-5-4-6-8-19)27-28(25)20-12-9-17(2)10-13-20/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASORNFFHFNVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2750592.png)
![Benzo[d][1,3]dioxol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2750593.png)
![ethyl 2-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2750595.png)



![Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2750602.png)
![2-[[1-[(2-Bromophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2750605.png)
![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2750607.png)
![ethyl 2-(4-methyl-3-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2750608.png)
![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2750609.png)

![N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide](/img/structure/B2750611.png)